molecular formula C11H12 B8629696 1,2-Dimethyl-1H-indene CAS No. 53204-57-2

1,2-Dimethyl-1H-indene

Cat. No.: B8629696
CAS No.: 53204-57-2
M. Wt: 144.21 g/mol
InChI Key: ANSIWEGOCFWRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-indene (CAS 17057-82-8) is an organic compound with the molecular formula C11H14 and a molecular weight of 146.23 g/mol . This compound, also known as 1,2-Dimethylindane, serves as a valuable building block in medicinal chemistry and organic synthesis due to its privileged indane scaffold . Researchers utilize this core structure in the design and synthesis of novel bioactive molecules; for instance, indane-based dimers have been investigated for the treatment of inflammatory and autoimmune diseases such as inflammatory bowel disease (IBD) . Furthermore, indene derivatives are key intermediates in the development of compounds with various biological activities, including antihistaminic properties, as evidenced by related structures like Dimethindene . The indene scaffold is also being explored in the creation of complex hybrid molecules, such as spiro compounds, for antimicrobial evaluation and other pharmaceutical applications . This product is intended for research purposes as a chemical intermediate or standard in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53204-57-2

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1,2-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-7,9H,1-2H3

InChI Key

ANSIWEGOCFWRSC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=CC=CC=C12)C

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiling of 1,2 Dimethyl 1h Indene Derivatives

Fundamental Reaction Mechanisms

The core structure of 1,2-Dimethyl-1H-indene possesses distinct sites for various chemical transformations, including the allylic C1-proton, the C2-C3 double bond, and the aromatic ring.

Nucleophilic and Electrophilic Reactivity

The indene (B144670) system exhibits dual reactivity. The electron-rich double bond within the five-membered ring is susceptible to attack by electrophiles. In reactions with reagents like hydrohalic acids (HX) or halogens (X₂), the electrophilic species adds to the double bond, typically proceeding through the formation of the more stable carbocation intermediate. msu.edu The regioselectivity of such additions is dictated by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more substituted, and therefore more stable, carbocation.

Conversely, the most significant nucleophilic character of the indene system is realized upon formation of the indenyl anion. This anion is a powerful nucleophile that can react with a wide range of electrophiles.

The benzene (B151609) ring of the this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The fused cyclopentene (B43876) ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of the benzene ring.

Deprotonation and Indenyl Anion Formation

A key characteristic of indene and its derivatives is the acidity of the protons on the C1 carbon. The C-H bond at the C1 position is allylic and benzylic, making the proton relatively acidic (pKa ≈ 20 in DMSO for unsubstituted indene). wikipedia.org Deprotonation by a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium metal, readily generates the corresponding 1,2-dimethylindenyl anion. wikipedia.orgresearchgate.net

The resulting indenyl anion is a highly stable, aromatic species. The five-membered ring contains 6 π-electrons (four from the two double bonds and two from the lone pair on C1), satisfying Hückel's rule for aromaticity. This aromatic stabilization is the primary driving force for the acidity of the C1 proton. The planar, aromatic indenide anion is a potent nucleophile and serves as a crucial intermediate in the synthesis of various organometallic complexes and substituted indene derivatives. wikipedia.orgresearchgate.net

Table 1: Deprotonation of this compound

Reactant Base Product Significance
This compound n-Butyllithium (n-BuLi) Lithium 1,2-dimethylindenide Formation of a highly stable, aromatic, and nucleophilic anion. wikipedia.org

Polymerization Characteristics

Indene and its derivatives are well-known for their tendency to undergo polymerization. wikipedia.org This reactivity is primarily associated with the double bond in the five-membered ring. The polymerization can be initiated by various mechanisms, including cationic, anionic, free-radical, and coordination polymerization.

Sensitized radiation-induced polymerization of indene has been shown to proceed through both cationic and free-radical mechanisms. mdpi.com The presence of a sensitizer (B1316253) can lead to higher yields and faster polymerization kinetics compared to bulk radiation-induced processes. mdpi.com While the molecular weight of the resulting polyindene can sometimes be low, the process demonstrates the high susceptibility of the indene core to polymerization. mdpi.com The methyl substituents in this compound may introduce steric hindrance that could affect the rate of polymerization and the properties of the resulting polymer compared to unsubstituted indene.

Stereochemical and Regiochemical Control in Indene Synthesis

The synthesis of substituted indenes often requires precise control over the placement of functional groups (regiochemistry) and their spatial orientation (stereochemistry), particularly when creating chiral centers.

Regioselective Alkylation and Cyclization Pathways

Regioselective synthesis of specific indene isomers is a significant challenge in organic synthesis. Various strategies have been developed to control the outcome of these reactions.

Intramolecular Cyclizations: One common approach involves the intramolecular cyclization of appropriately substituted precursors. For example, the intramolecular acylation of 3-arylpropanoic acids or their derivatives can produce indanones, which can then be converted to indenes. organic-chemistry.org Similarly, the cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by transition metals like platinum or ruthenium, can yield substituted indenes. organic-chemistry.org

Catalytic Annulation Reactions: Transition metal-catalyzed reactions provide powerful tools for regioselective indene synthesis. A rhodium(I)-catalyzed reaction between 2-(chloromethyl)phenylboronic acid and alkynes produces indene derivatives with regioselectivity that depends on the steric properties of the alkyne substituents. organic-chemistry.org Iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, affording highly functionalized indenes with excellent regioselectivity. organic-chemistry.org

Directed Alkylation: The alkylation of the pre-formed indenyl anion is a cornerstone of functionalization. The reaction of the nucleophilic anion with an alkyl halide allows for the introduction of a substituent at the C1 position. However, this can sometimes lead to mixtures of products depending on reaction conditions. Regioselective N-alkylation strategies developed for related heterocyclic systems like indazoles highlight how the choice of base, solvent, and electrophile can direct substitution to a specific site, principles that can be applied to the C-alkylation of indenes. nih.govrsc.orgbeilstein-journals.org

Table 2: Selected Regioselective Synthetic Routes to Indene Derivatives

Precursors Catalyst/Reagent Product Type Key Feature
2-(chloromethyl)phenylboronic acid + alkyne Rh(I) catalyst Substituted indenes Regioselectivity is dependent on alkyne sterics. organic-chemistry.org
N-benzylic sulfonamide + internal alkyne FeCl₃ Functionalized indenes High regioselectivity via benzyl (B1604629) cation intermediate. organic-chemistry.org

Enantioselective Synthesis of Chiral Indene Derivatives

The development of chiral indene derivatives is crucial for their application in asymmetric catalysis and medicinal chemistry. Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially.

Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce chiral 2-arylindanes with high enantioselectivity. figshare.comfigshare.com Deuterium-labeling studies of this reaction indicate a mechanism involving a 1,4-rhodium shift from a benzylrhodium to an arylrhodium intermediate before the final protonation step that sets the stereocenter. figshare.comfigshare.com

Furthermore, copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes has been used to generate chiral polycyclic frameworks, demonstrating a modern approach to creating complex chiral molecules from aromatic precursors. nih.gov Similarly, highly enantioselective C3-allylation of 1H-indazoles using CuH catalysis illustrates how metal-hydride systems can be used to construct challenging quaternary chiral centers. mit.edu These methodologies, while not applied directly to this compound in the cited literature, represent the state-of-the-art in creating chiral structures on related scaffolds and could be adapted for the enantioselective synthesis of its derivatives.

Intramolecular Rearrangements and Migration Reactions

The indene framework, particularly when substituted as in this compound, is susceptible to a variety of intramolecular rearrangements. These pericyclic reactions, driven by thermal or photochemical energy, involve the reorganization of σ and π electrons and lead to the formation of isomeric structures. The specific pathways, including sigmatropic shifts and electrocyclizations, are governed by the principles of orbital symmetry.

nih.govgoogle.com-Alkyl/Aryl Migration Pathways

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-electron system. wikipedia.org In the context of substituted indenes, nih.govgoogle.com-alkyl or -aryl shifts involve the migration of a substituent from the C1 position to the C2 position (or vice-versa, though less common) via a transition state involving the five-membered ring's π-system. These migrations are a known phenomenon in the formation and transformation of indene derivatives. researchgate.net

Thermal nih.govgoogle.com-alkyl shifts in cyclic systems are well-documented. wikipedia.org For a derivative like this compound, a nih.govgoogle.com-migration would involve the shift of one of the methyl groups. The reaction proceeds through a concerted mechanism where the migrating group moves across the face of the cyclopentadienyl (B1206354) π-system. According to the Woodward-Hoffmann rules, a thermal nih.govgoogle.com-alkyl shift is predicted to proceed suprafacially, meaning the migrating group remains on the same face of the π-system throughout the process. uh.edu

Research into the thermal rearrangement of substituted indenes has demonstrated the viability of such migrations. While direct studies on this compound are specific, analogous systems show that the migratory aptitude can be influenced by the nature of the migrating group and the substitution pattern on the indene ring. Generally, groups that can better stabilize the partial charges or radical character in the transition state exhibit higher migratory aptitudes. In cyclic systems, the preference for migration has been observed in the order: carbonyl > hydride > phenyl > alkyl. wikipedia.org

Table 1: Factors Influencing nih.govgoogle.com-Alkyl/Aryl Migrations in Indene Systems

Factor Influence on Reaction Research Finding
Migrating Group Determines the activation energy and rate of migration. Aryl groups can stabilize the transition state through π-system participation. Phenyl and vinyl groups show a greater tendency to migrate compared to simple alkyl groups in cyclic systems. wikipedia.org
Temperature Provides the necessary thermal energy to overcome the activation barrier for the sigmatropic shift. Thermal conditions are typically required for these rearrangements to occur at a significant rate. wikipedia.orgacs.org
Orbital Symmetry Dictates the stereochemical pathway of the reaction (suprafacial vs. antarafacial). Thermal nih.govgoogle.com-sigmatropic shifts proceed via a suprafacial pathway, which is geometrically feasible for the indene ring system. uh.edu
Substitution Pattern Steric and electronic effects from other substituents on the indene ring can influence the stability of the transition state and the product distribution. Bulky ligands have been shown to undergo insertions and migrations more rapidly in organometallic systems, a principle that can extend to steric relief in rearrangements. libretexts.org

Hydrogen Shift Mechanisms (e.g.,nih.govgoogle.com-H,nih.govwikipedia.org-H)

Hydrogen atoms can also migrate via sigmatropic rearrangements. In the indene system, the most relevant of these are nih.govgoogle.com-hydrogen shifts, which are quite common under thermal conditions. uh.edu A nih.govgoogle.com-hydrogen shift in an indene derivative involves the migration of a hydrogen atom from one carbon of the π-system to another, five atoms away. For instance, in a substituted indene, a hydrogen could migrate from the C1 position to an exocyclic methylene (B1212753) group or between positions within the five-membered ring, leading to tautomerization.

The mechanism for a thermal nih.govgoogle.com-hydrogen shift is a concerted, pericyclic reaction that proceeds suprafacially through a Hückel-topology transition state. wikipedia.orglibretexts.org This process allows for the interconversion of indene isomers. For example, thermolysis of substituted indenes can lead to a mixture of isomers through successive nih.govgoogle.com-hydrogen shifts, ultimately resulting in the most thermodynamically stable isomer. acs.org

While less common for the basic indene skeleton, nih.govwikipedia.org-hydrogen shifts are also theoretically possible, particularly in expanded or annulated systems. A nih.govwikipedia.org-shift is predicted by Woodward-Hoffmann rules to proceed antarafacially under thermal conditions, which involves the hydrogen atom moving from the top face to the bottom face of the π-system. wikipedia.org This is geometrically difficult in a constrained five-membered ring but becomes relevant in more flexible or larger conjugated systems, such as in the thermal conversion of previtamin D₂ to vitamin D₂. wikipedia.org

Table 2: Comparison of Hydrogen Shift Mechanisms in Indene-like Systems

Reaction Type Conditions Geometrical Pathway Key Characteristics
nih.govgoogle.com-H Shift Thermal (Heat) Suprafacial Common in cyclic and acyclic diene systems; proceeds through a stable six-electron transition state. wikipedia.orguh.edu
nih.govproquest.com-H Shift Photochemical (UV Light) Suprafacial A thermal nih.govproquest.com-H shift is symmetry-forbidden as a suprafacial process and geometrically constrained as an antarafacial one. uh.edulibretexts.org
nih.govwikipedia.org-H Shift Thermal (Heat) Antarafacial Requires a flexible π-system that can accommodate the twisting necessary for the hydrogen to transfer between opposite faces. wikipedia.org

Electrocyclization Processes

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a σ-bond between the termini of a conjugated π-system, creating a new ring. libretexts.org The reverse reaction is known as an electrocyclic ring-opening. libretexts.org Indene derivatives, possessing a conjugated diene system within the five-membered ring, can potentially participate in electrocyclization reactions, especially if further unsaturation is present in a substituent.

The stereochemical outcome of an electrocyclic reaction is dictated by the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). These outcomes are predicted by the Woodward-Hoffmann rules, which consider the symmetry of the highest occupied molecular orbital (HOMO) of the π-system. masterorganicchemistry.com

Thermal Conditions : For a system with 4n π-electrons (e.g., a diene like that in the indene ring, 4 electrons), thermal electrocyclization proceeds in a conrotatory fashion. In this mode, the orbitals at the termini of the π-system rotate in the same direction (both clockwise or both counterclockwise) to form the new σ-bond. libretexts.orgmasterorganicchemistry.com

Photochemical Conditions : Under UV irradiation, an electron is promoted from the HOMO to the LUMO, which becomes the new HOMO. For a 4n π-electron system, this new HOMO has different symmetry, and the reaction proceeds in a disrotatory fashion, where the termini rotate in opposite directions. libretexts.orgmasterorganicchemistry.com

For a hypothetical reaction where a this compound derivative with an attached diene system undergoes a 6π electrocyclization to form a new six-membered ring, the rules would be reversed (thermal-disrotatory, photochemical-conrotatory). libretexts.org Such reactions provide a powerful method for constructing polycyclic systems with high stereospecificity.

Table 3: Summary of Selection Rules for Electrocyclization

Number of π Electrons Reaction Condition Allowed Mode of Ring Closing/Opening
4n (e.g., 4, 8, 12) Thermal (Δ) Conrotatory
4n (e.g., 4, 8, 12) Photochemical (hν) Disrotatory
4n + 2 (e.g., 6, 10, 14) Thermal (Δ) Disrotatory
4n + 2 (e.g., 6, 10, 14) Photochemical (hν) Conrotatory

Data sourced from general principles of pericyclic reactions. libretexts.orgmasterorganicchemistry.com

Table of Compounds

Compound Name
This compound
Previtamin D₂

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dimethyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 1,2-Dimethyl-1H-indene, offering precise information about the connectivity and chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinylic proton, and the two methyl groups. The aromatic protons, located on the benzene (B151609) ring, typically appear in the downfield region (δ 7.0-7.5 ppm). Their specific chemical shifts and splitting patterns (multiplicities) are influenced by their position relative to the fused five-membered ring and by coupling to adjacent aromatic protons.

The proton at the C3 position is vinylic and is expected to resonate as a singlet or a finely split multiplet due to long-range coupling, likely in the range of δ 6.0-6.5 ppm. The two methyl groups at the C1 and C2 positions would produce distinct signals. The C1-methyl group, being on an sp³-hybridized carbon, would likely appear further upfield. The C2-methyl group, attached to an sp²-hybridized carbon, would be slightly downfield in comparison. The proton on the C1 carbon is expected to be a quartet, split by the three protons of the C1-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (4x) 7.0 - 7.5 Multiplet (m)
C3-H (1x) 6.0 - 6.5 Singlet (s) or narrow multiplet
C1-H (1x) 3.2 - 3.6 Quartet (q)
C2-CH₃ (3x) 2.0 - 2.3 Singlet (s) or narrow multiplet

Note: Data are predicted based on the analysis of indene (B144670) and related substituted derivatives. Solvent: CDCl₃.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, eleven distinct signals are anticipated. The sp²-hybridized carbons of the aromatic ring and the double bond in the five-membered ring are expected to resonate in the downfield region (δ 120-150 ppm). The quaternary carbons at the fusion of the two rings would also appear in this region. The sp³-hybridized carbon at the C1 position would be found significantly upfield (δ 40-50 ppm). The two methyl carbons would produce signals in the most upfield region of the spectrum (δ 10-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic & Vinylic C (8x) 120 - 150
C1 (1x) 40 - 50
C2-CH₃ (1x) 15 - 25

Note: Data are predicted based on established carbon chemical shift ranges for similar structural motifs.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, two-dimensional (2D) NMR experiments are essential.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. emerypharma.com For this compound, a key correlation (cross-peak) would be observed between the proton at C1 and the protons of the methyl group attached to C1. emerypharma.com Correlations among the neighboring protons on the aromatic ring would also be visible, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the C1-H to the C1 carbon, the C3-H to the C3 carbon, and the protons of each methyl group to their respective methyl carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Electron Ionization is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. The mass spectrum of this compound (C₁₁H₁₂) has a calculated molecular weight of 144.21 g/mol . The EI-MS would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 144.

The fragmentation pattern is expected to be dominated by the loss of a methyl group (CH₃•, 15 Da) to form a highly stable cation at m/z 129. This [M-15]⁺ ion is the base peak in the mass spectrum of the saturated analog, 1,2-dimethylindane, indicating its significant stability, likely due to the formation of a resonance-stabilized indenyl or tropylium-like cation. nist.gov Further fragmentation could involve the loss of other small neutral molecules.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Significance
144 [C₁₁H₁₂]⁺˙ Molecular Ion (M⁺˙)

Electrospray Ionization is a "soft" ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecule, [M+H]⁺, at m/z 145. nih.gov Depending on the solvent and analytical conditions, adducts with sodium ([M+Na]⁺ at m/z 167) or other cations may also be observed. rsc.orgrsc.org The presence of a strong signal for the protonated molecule allows for the unambiguous determination of the molecular weight. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show a variety of absorption bands corresponding to different vibrational modes. Key expected regions and their associated vibrations would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups and the five-membered ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations would be expected in the 1450-1600 cm⁻¹ region. The C=C stretch of the five-membered ring would also fall in this region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic and aliphatic protons would be present in the fingerprint region (below 1500 cm⁻¹).

Methyl Group Vibrations: Characteristic symmetric and asymmetric bending vibrations of the methyl groups would be anticipated around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Without experimental data, a detailed data table of specific peak positions and their assignments for this compound cannot be constructed.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic and cyclopentene (B43876) rings in this compound would be expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent in Raman spectra.

A hypothetical data table for the expected prominent Raman shifts is presented below for illustrative purposes, as no experimental data has been located.

Expected Raman Shift (cm⁻¹) Vibrational Mode Assignment
~3050Aromatic C-H Stretch
~2920Aliphatic C-H Stretch
~1600Aromatic C=C Stretch
~1580Aromatic C=C Stretch
~1000Ring Breathing Mode

X-ray Diffraction Crystallography

A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. A representative data table that would be generated from such an analysis is shown below, but it remains unpopulated due to the absence of experimental findings.

Crystallographic Parameter Value
Chemical FormulaC₁₁H₁₂
Formula Weight144.21
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The indene system, with its conjugated π-electron system, is expected to exhibit characteristic UV absorptions.

The introduction of two methyl groups to the indene core is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent indene molecule. The primary electronic transitions would be π → π* transitions within the conjugated system.

Due to the lack of specific experimental UV-Vis spectra for this compound, a data table of absorption maxima (λmax) and the corresponding electronic transitions cannot be accurately provided. An illustrative table of expected absorptions is presented below.

Expected λmax (nm) Solvent Electronic Transition Molar Absorptivity (ε)
Not AvailableNot Availableπ → πNot Available
Not AvailableNot Availableπ → πNot Available

Applications of 1,2 Dimethyl 1h Indene in Advanced Chemical Systems

Organometallic Catalysis and Ligand Design

The deprotonated form of 1,2-Dimethyl-1H-indene, the 1,2-dimethylindenyl anion, serves as a versatile ligand in organometallic chemistry. researchgate.net Its fusion of a benzene (B151609) ring to a cyclopentadienyl (B1206354) ring imparts unique characteristics that are highly sought after in the design of transition metal catalysts. nih.gov

Indenyl Ligands in Transition Metal Complexes

In organometallic chemistry, indenyl ligands are recognized as analogues of the ubiquitous cyclopentadienyl (Cp) ligand. wikipedia.org Transition metal complexes containing indenyl ligands are known for their enhanced reactivity in various chemical transformations, a phenomenon termed the "indenyl effect". nih.govwikipedia.org This effect describes the significantly faster rates of substitution reactions for η5-indenyl complexes compared to their η5-cyclopentadienyl counterparts. wikipedia.org

The accelerated reactivity is attributed to the ability of the indenyl ligand to undergo "ring slippage," a facile transformation from an η5 to an η3 coordination mode. nih.gov This change in hapticity opens a coordination site on the metal center, facilitating an associative substitution mechanism that is typically unfavorable for 18-electron cyclopentadienyl complexes. wikipedia.org The presence of the fused benzene ring stabilizes the η3-intermediate, lowering the activation energy for the substitution pathway. nih.gov Methyl substituents on the indenyl ring, as in 1,2-dimethylindenyl, further modulate the ligand's steric bulk and electronic properties, allowing for fine-tuning of the metal center's reactivity and selectivity. uni-konstanz.de

Ansa-Zirconocenes and Related Metallocene Catalysts

A critical application of indenyl ligands is in the construction of ansa-metallocenes, particularly ansa-zirconocenes. These are complexes where two indenyl (or cyclopentadienyl) rings are linked by a bridging group, such as a dimethylsilyl (-SiMe2-) or ethylene (B1197577) (-CH2CH2-) unit. researchgate.netscispace.com This bridge locks the orientation of the two rings, providing a rigid and well-defined geometry around the zirconium metal center. researchgate.net

Complexes derived from substituted indenyl ligands, including dimethylindenyl derivatives, are precursors to highly active Ziegler-Natta catalysts for olefin polymerization. wikipedia.org The substituents on the indenyl rings play a crucial role in determining the stereoselectivity of the polymerization process. The rigid framework of an ansa-zirconocene catalyst, influenced by the substitution pattern, can precisely control the way monomer units approach the catalytic site, thus dictating the microstructure (e.g., isotacticity) of the resulting polymer. uni-konstanz.deresearchgate.net

Catalyst TypeGeneral StructureKey FeaturesApplication
Indenyl Complex M(η5-Ind)LnExhibits "indenyl effect" for enhanced reactivity. nih.govwikipedia.orgGeneral Catalysis
Ansa-Zirconocene Bridge-(Ind)2ZrCl2Rigid structure, tunable stereoselectivity. researchgate.netscispace.comOlefin Polymerization

Olefin Polymerization and Copolymerization Catalysis

Ansa-zirconocenes bearing substituted indenyl ligands are powerful catalysts for the polymerization and copolymerization of olefins like ethylene and propylene. semanticscholar.orgnih.gov When activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), these complexes form highly electrophilic cationic species that readily insert olefin monomers. nih.gov

The substitution pattern on the indenyl ligand is a key determinant of catalyst performance and the properties of the resulting polymer. Methyl groups, as found in a 1,2-dimethylindenyl ligand, influence the electronic environment of the zirconium center and create specific steric constraints. This allows for precise control over polymer properties such as molecular weight, molecular weight distribution (polydispersity), comonomer incorporation, and stereoregularity. nih.gov For instance, chiral ansa-zirconocene catalysts can produce highly isotactic polypropylene, a commercially valuable thermoplastic with high crystallinity and melting point. researchgate.net Research has shown that variations in comonomer chain length during ethylene/1-olefin copolymerization can affect catalytic activity, with steric hindrance from shorter-chain alpha-olefins potentially decreasing the polymerization rate. nih.gov

Catalyst SystemMonomersResulting PolymerKey Polymer Properties
rac-Et[Ind]2ZrCl2/MAOEthylene / 1-Olefins (C6-C18)Linear Low-Density Polyethylene (LLDPE)Random comonomer distribution, crystallinity dependent on comonomer. nih.gov
Substituted ansa-Zirconocene/MAOPropyleneIsotactic Polypropylene (iPP)High stereospecificity, high melting point. researchgate.netresearchgate.net
(2-Arylindene)metallocene/MAOEthylene / 1-HexeneEthylene-Hexene CopolymerHigh selectivity for comonomer incorporation. semanticscholar.org

Materials Science and Functional Materials

Beyond its role in catalysis, the this compound scaffold is a building block for advanced functional materials, leveraging the rigidity and inherent properties of the indene (B144670) structure.

Precursors for Polymeric Materials

The indane (2,3-dihydro-1H-indene) framework, which is closely related to this compound, can be incorporated as a monomeric unit into polymers. This integration can significantly enhance the thermal stability, rigidity, and optical properties of the resulting materials. The bicyclic structure of the indene unit imparts conformational rigidity to the polymer backbone, leading to materials with higher glass transition temperatures and improved mechanical strength. Such characteristics are desirable for creating high-performance plastics and specialty coatings. For example, indene can be polymerized through various mechanisms, including radiation-induced polymerization, to form polyindene, a material whose properties can be modified by the polymerization conditions and the presence of sensitizers. mdpi.com

Molecular Machines and Nanoscale Architectures

The integration of specific molecular scaffolds into the design of molecular machines and nanoscale architectures is a burgeoning area of research. While direct applications of this compound in functional molecular machines are not extensively documented, the broader class of indene derivatives serves as a foundational component in the construction of such complex systems. The rigid, planar structure of the indene core, combined with the stereochemical features introduced by the methyl groups in this compound, makes it a candidate for components that require controlled spatial arrangements.

The indenyl ligand, derived from indene, is a staple in organometallic chemistry and has been incorporated into various catalytic systems, some of which exhibit machine-like functions. The substitution pattern on the indene ring, such as in this compound, can influence the electronic and steric properties of these organometallic complexes, thereby tuning their catalytic activity and potential for use in molecular machinery.

Role as a Model Compound in Fundamental Chemical Research

The study of relatively simple, well-defined molecules as models for more complex systems is a cornerstone of chemical research. This compound and its derivatives, due to their clear structural features, serve as excellent models for investigating fundamental chemical principles.

Elucidation of Reaction Mechanisms

Indene and its derivatives are frequently employed to elucidate the mechanisms of various chemical reactions. For instance, the asymmetric epoxidation of indene has been a subject of mechanistic study to understand the intricacies of catalytic cycles. The presence of methyl groups, as in this compound, can provide valuable insights into the steric and electronic effects that govern reaction pathways and stereoselectivity.

Studies on the synthesis of functionalized indenes, which can include isomers like this compound, often involve detailed mechanistic investigations. For example, the use of graphene oxide as a catalyst in the synthesis of indenyl cores from Morita-Baylis-Hillman alcohols has been shown to proceed through a mechanism involving acid-catalyzed isomerization and subsequent covalent activation. cnr.it Such studies, while not always focused specifically on the 1,2-dimethyl isomer, contribute to a broader understanding of the reactivity of the indene scaffold.

Synthetic Intermediate in Organic Synthesis of Complex Molecules

The indene framework is a common structural motif in many biologically active compounds and complex organic molecules. researchgate.net As such, substituted indenes like this compound are valuable synthetic intermediates. The dimethylated indane scaffold, a reduced form of indene, is recognized for its utility as a versatile building block in medicinal chemistry and materials science due to its rigid bicyclic structure.

Various synthetic strategies have been developed to access functionalized indene derivatives, highlighting their importance as intermediates. These methods include transition metal-catalyzed cross-coupling and cyclization reactions. cnr.it For instance, palladium-catalyzed and ruthenium-catalyzed sequential reactions have been employed for the controlled construction of functionalized indenes. figshare.com While these reports often describe general methodologies applicable to a range of substituted indenes, they underscore the potential of specific isomers like this compound as intermediates in the synthesis of more elaborate molecular structures. The synthesis of multifunctional indenes is an active area of research, aiming to develop efficient routes to these valuable building blocks. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dimethyl-1H-indene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves cycloaddition reactions or alkylation of indene precursors. For example, 2-pyrrolidinoindene reacts with dehydrodithizone under specific conditions to form spiro-thiadiazole derivatives, as confirmed by X-ray crystallography . Reaction parameters such as solvent polarity (e.g., ethyl acetate), catalyst selection (e.g., sodium methoxide), and temperature significantly impact yield and purity. For analogous compounds, optimizing stoichiometry (e.g., equimolar phthalide and benzaldehyde) and purification via column chromatography are critical steps .

Q. How is the structural characterization of this compound derivatives performed?

  • Methodological Answer :

  • X-ray Crystallography : Definitive structural confirmation of indene derivatives (e.g., spiro-thiadiazoles) relies on single-crystal X-ray diffraction to resolve bond angles and stereochemistry .
  • Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy are used to identify functional groups and substituent positions. For example, methyl groups in this compound exhibit distinct upfield shifts in <sup>1</sup>H NMR .
  • Elemental Analysis : Confirms purity, with deviations >±0.4% indicating impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Stability : Derivatives like 2,3-dihydro-1H-indene-2-carbaldehyde require inert atmospheres (e.g., gloveboxes) to prevent oxidation .
  • Solubility : Polar substituents (e.g., carboxamides) enhance solubility in DMSO or methanol, critical for biological assays .
  • Safety : Proper PPE (gloves, goggles) and waste disposal protocols are mandatory due to toxicity risks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets. For anti-Alzheimer candidates, compound 20 (5,6-dimethoxy-1H-indene-2-carboxamide) showed noncompetitive inhibition of BuChE via hydrogen bonding at the peripheral anionic site (PAS). MD simulations further validate stability in binding pockets .

Q. What experimental strategies resolve contradictions in activity data for indene derivatives?

  • Methodological Answer :

  • Kinetic Analysis : Distinguish competitive vs. noncompetitive inhibition using Lineweaver-Burk plots. For BuChE inhibitors, IC50 values (e.g., 1.08 µM for compound 20 ) must align with enzyme kinetics .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1 µM in Ellman’s assay) and biological variability (e.g., n=3 replicates) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-(2-phenylethyl)indene) to identify substituent-dependent trends .

Q. How can reaction mechanisms for indene functionalization be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Track methyl group migration using <sup>13</sup>C-labeled reactants.
  • Intermediate Trapping : Identify transient species (e.g., acyclic tautomers) via low-temperature NMR .
  • DFT Calculations : Map energy profiles for cyclization steps, validating experimental activation barriers .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic and bioassay data in publications?

  • Methodological Answer :

  • Tables : Include raw data (e.g., NMR shifts, IC50) in appendices, with processed data (mean ± SD) in the main text .
  • Figures : Use annotated chromatograms or docking poses to highlight key interactions (e.g., hydrogen bonds in BuChE inhibition) .
  • Statistical Tests : Apply ANOVA or t-tests (p<0.05) to confirm significance in biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.